1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene

Catalog No.
S2704917
CAS No.
1494947-64-6
M.F
C9H4BrF3
M. Wt
249.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene

CAS Number

1494947-64-6

Product Name

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene

IUPAC Name

1-bromo-3-ethynyl-5-(trifluoromethyl)benzene

Molecular Formula

C9H4BrF3

Molecular Weight

249.03

InChI

InChI=1S/C9H4BrF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H

InChI Key

HLNAMABCFIOCQW-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC(=C1)Br)C(F)(F)F

Solubility

not available

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C9H4BrF3C_9H_4BrF_3, and it has a molecular weight of approximately 251.03 g/mol. The compound exhibits unique structural features due to the combination of these functional groups, which influence its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it a versatile precursor for synthesizing various derivatives.
  • Sonogashira Coupling: This compound can undergo Sonogashira coupling reactions with terminal alkynes to form more complex alkynes.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, allowing for selective substitutions at other positions on the benzene ring.

The synthesis of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several methods:

  • Bromination of Ethynyl-Substituted Benzene: Starting from 3-ethynyl-5-(trifluoromethyl)benzene, bromination can be performed using bromine or N-bromosuccinimide (NBS) under appropriate conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce the ethynyl group onto a brominated benzene derivative.
  • Functional Group Transformations: Starting from other brominated or trifluoromethylated compounds, selective transformations can yield 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene.

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of functional materials due to its unique electronic properties imparted by the trifluoromethyl group.
  • Fluorinated Compounds: Serving as a building block for synthesizing fluorinated organic compounds which are often used in various industrial applications.

Several compounds share structural similarities with 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-3-methyl-5-(trifluoromethyl)benzene86845-28-51.00
1-Bromo-4-(trifluoromethyl)benzene402-43-70.98
1,3-Dibromo-5-(trifluoromethyl)benzene401-84-30.98
5-Bromo-2-methylbenzotrifluoride86845-27-41.00

Uniqueness

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene stands out due to its ethynyl functional group combined with a trifluoromethyl substituent, which can significantly alter its chemical behavior compared to other similar compounds that may lack these features. Its unique structure may provide distinctive reactivity patterns and biological interactions not observed in simpler derivatives.

XLogP3

3.7

Dates

Modify: 2023-08-16

Explore Compound Types